molecular formula C16H16O6S B12535418 Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1) CAS No. 676159-40-3

Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)

Cat. No.: B12535418
CAS No.: 676159-40-3
M. Wt: 336.4 g/mol
InChI Key: WGDKUWRRJZFONX-UHFFFAOYSA-N
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Description

Acetic acid–naphtho[2,3-b]thiophene-4,5-diol (2/1) is a compound that combines the properties of acetic acid and naphtho[2,3-b]thiophene-4,5-diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–naphtho[2,3-b]thiophene-4,5-diol typically involves the condensation of acetic acid with naphtho[2,3-b]thiophene-4,5-diol. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperature and pressure conditions. The specific synthetic route may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the production of high-purity acetic acid–naphtho[2,3-b]thiophene-4,5-diol .

Chemical Reactions Analysis

Types of Reactions

Acetic acid–naphtho[2,3-b]thiophene-4,5-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Acetic acid–naphtho[2,3-b]thiophene-4,5-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid–naphtho[2,3-b]thiophene-4,5-diol involves its interaction with specific molecular targets and pathways. For example, its biological activity may be mediated through the inhibition of enzymes or the modulation of cellular signaling pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid–naphtho[2,3-b]thiophene-4,5-diol include other thiophene derivatives and naphthoquinones. These compounds share structural similarities and may exhibit comparable chemical and biological properties .

Uniqueness

What sets acetic acid–naphtho[2,3-b]thiophene-4,5-diol apart is its unique combination of acetic acid and naphtho[2,3-b]thiophene-4,5-diol moieties.

Properties

CAS No.

676159-40-3

Molecular Formula

C16H16O6S

Molecular Weight

336.4 g/mol

IUPAC Name

acetic acid;benzo[f][1]benzothiole-4,5-diol

InChI

InChI=1S/C12H8O2S.2C2H4O2/c13-9-3-1-2-7-6-10-8(4-5-15-10)12(14)11(7)9;2*1-2(3)4/h1-6,13-14H;2*1H3,(H,3,4)

InChI Key

WGDKUWRRJZFONX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC2=CC3=C(C=CS3)C(=C2C(=C1)O)O

Origin of Product

United States

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